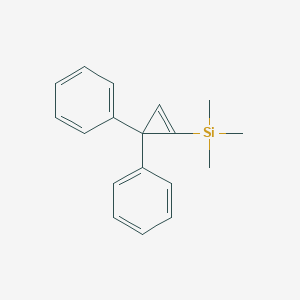
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane, also known as DCTMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCTMS is a silane-based compound that is commonly used as a reagent in organic synthesis. Its unique structure and properties make it a valuable tool in the development of new drugs, materials, and technologies.
Mécanisme D'action
The mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane.
Effets Biochimiques Et Physiologiques
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has also been studied for its potential use in the development of new materials and technologies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane is its stability and purity, which make it a reliable reagent in organic synthesis. It is also relatively easy to synthesize, making it accessible to researchers. However, (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane can be expensive to produce, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane. One area of interest is the development of new cancer treatments based on its anti-cancer properties. Researchers may also explore its use in the development of new materials and technologies. Further studies are needed to fully understand the mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane can be achieved through a variety of methods, including the reaction of trimethylsilyl chloride with diphenylcyclopropenone or the reaction of (3,3-Diphenyl-1-cyclopropen-1-yl)magnesium bromide with trimethylchlorosilane. These methods result in the formation of a white crystalline solid that is highly pure and stable.
Applications De Recherche Scientifique
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent in organic synthesis, where it can be used to create new compounds and materials. (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has also been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
173595-34-1 |
|---|---|
Nom du produit |
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane |
Formule moléculaire |
C18H20Si |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(3,3-diphenylcyclopropen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C18H20Si/c1-19(2,3)17-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clé InChI |
VCUAUHPGSYRJFK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C[Si](C)(C)C1=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



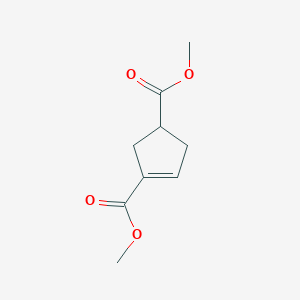
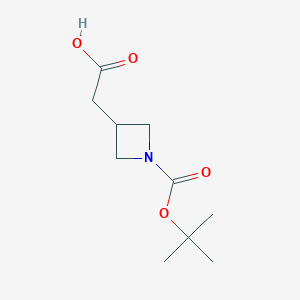
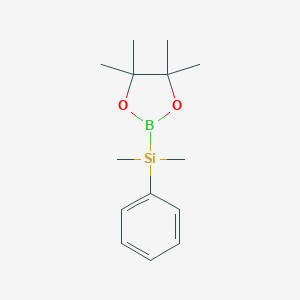
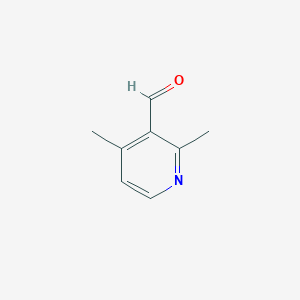
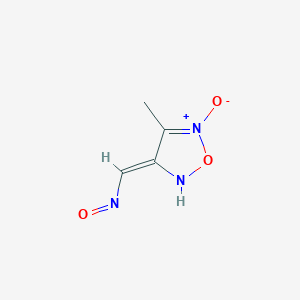
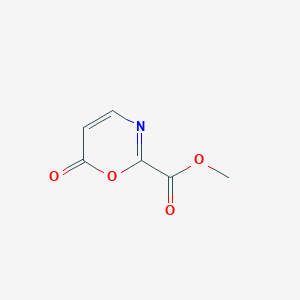
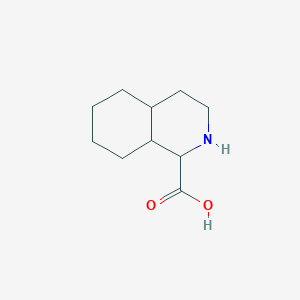
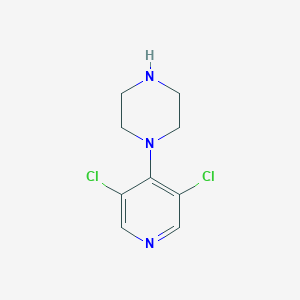
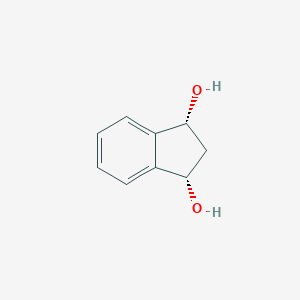
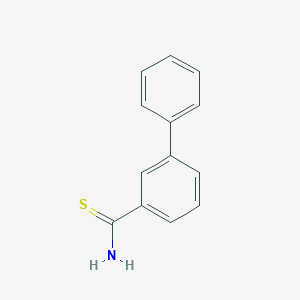
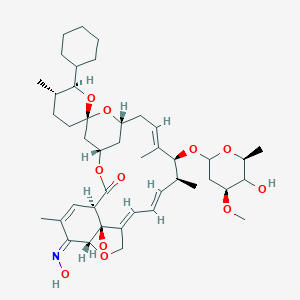
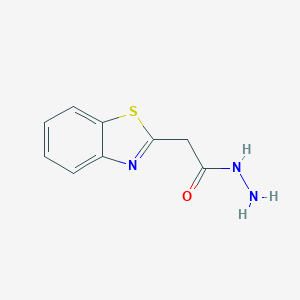
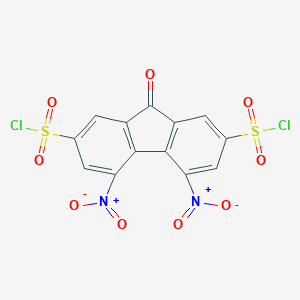
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)